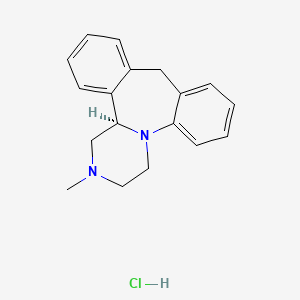
(R)-1,2,3,4,10,14b-Hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1,2,3,4,10,14b-Hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine monohydrochloride is a complex organic compound belonging to the class of heterocyclic compounds. This compound is known for its unique structural features, which include a fused ring system combining pyrazine and azepine moieties. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,2,3,4,10,14b-Hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine monohydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a nitro-Mannich reaction followed by a one-pot synthesis can lead to the formation of the octahydro-pyrazino core . The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as hydrogenation, cyclization, and purification using techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
®-1,2,3,4,10,14b-Hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
科学的研究の応用
®-1,2,3,4,10,14b-Hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine monohydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving molecular recognition and binding.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-1,2,3,4,10,14b-Hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine monohydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors, such as serotonin and dopamine receptors, modulating their activity and leading to therapeutic effects . The pathways involved include signal transduction mechanisms that alter neurotransmitter levels and receptor sensitivity.
類似化合物との比較
Similar Compounds
Mianserin: A tetracyclic antidepressant with a similar core structure.
Mirtazapine: Another antidepressant with structural similarities and overlapping pharmacological effects.
Uniqueness
®-1,2,3,4,10,14b-Hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine monohydrochloride is unique due to its specific stereochemistry and the presence of the pyrazino-azepine fused ring system. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications.
生物活性
(R)-1,2,3,4,10,14b-Hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine monohydrochloride (CAS 78684-62-5) is a compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H21ClN2
- Molecular Weight : 300.83 g/mol
- IUPAC Name : (R)-1,2,3,4,10,14b-Hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine monohydrochloride
- PubChem ID : 71301374
The compound features a complex bicyclic structure that contributes to its unique biological activities.
This compound acts primarily as a serotonin receptor antagonist , particularly targeting the 5-HT_2A and 5-HT_2C receptors. This mechanism is crucial for its potential applications in treating psychiatric disorders such as depression and anxiety.
Antidepressant Effects
Research indicates that this compound exhibits antidepressant-like effects in various animal models. A study highlighted its ability to reduce immobility time in the forced swim test (FST), which is a common measure of antidepressant efficacy. The results suggest that the compound enhances serotonergic neurotransmission .
Anxiolytic Properties
In addition to its antidepressant effects, this compound has demonstrated anxiolytic properties. In models such as the elevated plus maze (EPM), it significantly increased the time spent in open arms compared to control groups .
Case Studies and Research Findings
These studies collectively support the potential of this compound as a therapeutic agent for mood disorders.
Safety and Toxicology
Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses. However, further research is necessary to fully understand its long-term effects and potential side effects in humans.
特性
CAS番号 |
78684-62-5 |
|---|---|
分子式 |
C18H21ClN2 |
分子量 |
300.8 g/mol |
IUPAC名 |
(7R)-5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene;hydrochloride |
InChI |
InChI=1S/C18H20N2.ClH/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19;/h2-9,18H,10-13H2,1H3;1H/t18-;/m0./s1 |
InChIキー |
YNPFMWCWRVTGKJ-FERBBOLQSA-N |
異性体SMILES |
CN1CCN2[C@@H](C1)C3=CC=CC=C3CC4=CC=CC=C42.Cl |
正規SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















